BenchChemオンラインストアへようこそ!

Emilumenib

Menin-MLL1 inhibition AlphaLISA assay Biochemical IC50

Investigate menin-MLL1 dependency in MLL1-rearranged and NPM1c leukemia models with Emilumenib, a best-in-class tool compound. Achieves subnanomolar biochemical inhibition (IC₅₀ = 1.4 nM), paired with >350-fold cellular selectivity over wild-type cells. Demonstrates robust in vivo survival benefits (ILS >515% in MOLM-13, >296% in NPM1c PDX) and synergistic lethality with venetoclax, providing a rational basis for combination studies. Ideal for transcriptional profiling and differentiation therapy research. Secure high-purity supply for dose-response and translational studies.

Molecular Formula C27H29F3N6O3S
Molecular Weight 574.6 g/mol
CAS No. 2440018-29-9
Cat. No. B12399355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmilumenib
CAS2440018-29-9
Molecular FormulaC27H29F3N6O3S
Molecular Weight574.6 g/mol
Structural Identifiers
SMILESCN(C1CC(CC1O)NCC2=CC=C(C=C2)C3=NN=C(C(=C3)OC)OC)C4=C5C=C(SC5=NC=N4)CC(F)(F)F
InChIInChI=1S/C27H29F3N6O3S/c1-36(24-19-10-18(12-27(28,29)30)40-26(19)33-14-32-24)21-8-17(9-22(21)37)31-13-15-4-6-16(7-5-15)20-11-23(38-2)25(39-3)35-34-20/h4-7,10-11,14,17,21-22,31,37H,8-9,12-13H2,1-3H3/t17-,21+,22-/m1/s1
InChIKeyFFHYBSANKGPTCW-VOQZNFBZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Emilumenib (CAS 2440018-29-9): A Preclinical Menin-MLL1 Inhibitor for KMT2A-Rearranged and NPM1-Mutated Leukemia Research Procurement


Emilumenib (DS-1594a; Menin-MLL inhibitor 26) is an orally bioavailable small molecule inhibitor of the menin-MLL1 protein-protein interaction, classified within the menin inhibitor class [1]. It is in preclinical to early-phase clinical development for acute leukemias harboring KMT2A (MLL1) rearrangements or NPM1 mutations [2]. The compound potently disrupts the menin-KMT2A complex at subnanomolar concentrations, leading to downregulation of leukemogenic gene programs (e.g., HOXA9, MEIS1) and induction of myeloid differentiation . Its succinate salt form (DS-1594b) is the clinical candidate evaluated in a first-in-human phase 1/2 trial for relapsed/refractory acute leukemias [3].

Why Emilumenib Cannot Be Readily Substituted by Other Menin Inhibitors in Preclinical Research


Menin inhibitors constitute a chemically and pharmacologically heterogeneous class; simple interchange is not scientifically justified. Even within the class, compounds diverge significantly in biochemical potency, binding mode, selectivity profiles, pharmacokinetic properties, and preclinical efficacy in specific genetic contexts. Emilumenib demonstrates a unique combination of subnanomolar biochemical inhibition (IC50 = 1.4 nM) [1], high cellular selectivity (>350-fold for MLL1-r/NPM1c vs. wild-type cells) , and robust in vivo efficacy in both cell line-derived and patient-derived xenograft models [2]. Furthermore, its activity against specific resistance-conferring menin mutations may differ from other inhibitors [3]. Direct quantitative comparison is essential for selecting the appropriate tool compound for a given experimental model.

Emilumenib Quantitative Differentiation: Evidence-Based Selection Over Key Menin Inhibitor Comparators


Biochemical Potency: Subnanomolar Menin-MLL1 Inhibition Distinguishes Emilumenib

In a cell-free AlphaLISA assay measuring disruption of the full-length recombinant Menin protein and MLL1 peptide interaction, Emilumenib (as DS-1594a succinate) exhibited an IC50 of 1.4 nM [1]. This places it in the low nanomolar range, comparable to other advanced menin inhibitors. For context, revumenib (SNDX-5613) has a reported binding Ki of 0.149 nM in a similar biochemical format, while bleximenib (JNJ-75276617) shows a human menin IC50 of 0.1 nM [2]. The approximately 10-fold difference in biochemical potency between Emilumenib and revumenib or bleximenib may influence target engagement and downstream pharmacology, particularly at lower doses.

Menin-MLL1 inhibition AlphaLISA assay Biochemical IC50 In vitro pharmacology

Cellular Selectivity: >350-Fold Growth Inhibition Specificity for MLL1-r/NPM1c Leukemia Cells

Emilumenib (as DS-1594a·HCl) demonstrated potent, selective growth inhibition in MLL1-rearranged (MV-4-11, MOLM-13, KOPN-8) and NPM1c-mutant (OCI-AML3) human leukemia cell lines, with 50% growth inhibition (GI50) values ranging from 2.5 to 28.5 nM [1]. Crucially, it exhibited >350-fold selectivity, showing no growth inhibition in leukemic cell lines lacking MLL1-r or NPM1c (OCI-AML5, KG-1, HL-60, K-562) [1]. In comparison, revumenib displays antiproliferative IC50 values of 10-20 nM in similar MLL1-r cell lines (MV4;11, RS4;11, MOLM-13, KOPN-8) . The quantitative selectivity margin for Emilumenib is explicitly documented at >350-fold, providing a defined window for on-target cellular effects.

Cellular selectivity GI50 Leukemia cell lines Off-target activity

In Vivo Efficacy: Significant Survival Benefit in MLL1-r and NPM1c Xenograft Models

Emilumenib (as DS-1594a·HCl) demonstrated significant in vivo antitumor efficacy in a systemic MOLM-13 (MLL1-r AML) xenograft model. Treatment at 50, 100, and 200 mg/kg resulted in a pronounced survival benefit, with an increase in life span (ILS) of 82.5%, >515%, and >515%, respectively, compared to vehicle-treated mice (p=0.0018) [1]. In an NPM1c-mutant AML patient-derived xenograft (PDX) model (AM7577), DS-1594a·HCl at 25 mg/kg significantly prolonged survival with an ILS >296% (p<0.01) [2]. Furthermore, in an MLL1-r ALL-PDX model (NCCHD007), DS-1594a·succinate at 50 mg/kg achieved an ILS >254%, with all mice alive at 160 days post-inoculation [3]. While other menin inhibitors such as revumenib and bleximenib have also shown in vivo efficacy, the specific ILS values and complete responses observed with Emilumenib in these well-characterized models provide a quantitative benchmark for preclinical in vivo potency.

Xenograft efficacy In vivo pharmacology Survival benefit PDX models

Combination Synergy: Enhanced Differentiation and Survival with Venetoclax in NPM1c AML

Emilumenib (as DS-1594b) demonstrated significant synergistic lethality when combined with the BCL-2 inhibitor venetoclax in AML cell lines harboring MLL1 rearrangements or NPM1 mutations [1]. Treatment with the combination resulted in enhanced differentiation and inhibited proliferation across multiple cell lines compared to either agent alone [2]. Critically, in an NPM1-mutated AML PDX model, the combination of DS-1594b and venetoclax more profoundly reduced leukemic burden and prolonged mouse survival compared to DS-1594b monotherapy [3]. Mechanistically, menin inhibition altered the expression of antiapoptotic regulators, thereby sensitizing cells to venetoclax-induced apoptosis [3]. While other menin inhibitors, such as bleximenib and revumenib, have also shown venetoclax synergy in preclinical studies, the specific combination data with Emilumenib in NPM1c models provides a defined rationale for co-dosing experiments.

Combination therapy Venetoclax synergy Apoptosis Differentiation therapy

Clinical Translational Status: Phase 1/2 Data Informs Preclinical to Clinical Gap

A phase 1/2 first-in-human trial of DS-1594b (emilumenib succinate) in relapsed/refractory acute leukemias provided key clinical pharmacology data [1]. The trial enrolled 17 patients (15 AML, 2 B-ALL; 9 with KMT2A-r, none with NPM1 mutation) and evaluated five dose-escalation cohorts (20 mg/day to 70 mg twice daily). No responses were observed, and the trial was terminated due to lack of efficacy at the doses tested and portfolio realignment [2]. However, pharmacokinetic analysis demonstrated that DS-1594b reached maximum concentration approximately 2 hours post-dose, with exposure increasing with dose and reaching steady-state by Cycle 1 Day 8 [3]. Differentiation syndrome (DS), an on-target class effect, occurred in 5 patients (29%), leading to the implementation of a lead-in ramp-up dosing strategy starting at 20 mg/day to improve tolerability [4]. In contrast, revumenib has achieved FDA approval and ziftomenib is approved for NPM1-mutant AML, while bleximenib and enzomenib remain in earlier clinical development [5]. This clinical status differentiates Emilumenib from both approved and other investigational menin inhibitors, informing its utility as a preclinical comparator or for translational studies.

Clinical trial Pharmacokinetics Differentiation syndrome Safety

Optimal Research Applications for Emilumenib Based on Evidence-Based Differentiation


Investigating Menin-MLL1 Dependency in KMT2A-Rearranged and NPM1-Mutant Leukemia Models

Emilumenib's potent biochemical inhibition (IC50 = 1.4 nM) and high cellular selectivity (>350-fold) make it an ideal tool for probing menin-MLL1 dependency in MLL1-r and NPM1c leukemia cell lines and primary samples. Its well-characterized in vitro GI50 range (2.5-28.5 nM) provides a clear therapeutic window for dose-response studies, while the documented lack of activity in non-rearranged lines ensures that observed phenotypes are on-target [1].

Preclinical In Vivo Efficacy Studies in MLL1-r and NPM1c Xenograft and PDX Models

Emilumenib demonstrates robust in vivo antitumor efficacy in both cell line-derived (MOLM-13) and patient-derived (AM7577, NCCHD007) xenograft models, with significant survival benefits (ILS >515% in MOLM-13, >296% in NPM1c PDX, >254% in ALL PDX). These quantitative survival data support its use as a benchmark compound for evaluating novel menin inhibitors or combination therapies in animal models of aggressive leukemia [2].

Mechanistic Studies of Menin Inhibition-Induced Differentiation and Gene Regulation

Emilumenib's capacity to induce myeloid differentiation and downregulate key leukemogenic genes (MEIS1, HOXA9, MEF2C, PBX3) has been extensively characterized using flow cytometry, RNA-seq, RT-qPCR, and ChIP-seq. This makes it a valuable compound for dissecting the transcriptional and epigenetic consequences of menin-MLL1 disruption, particularly in studies focused on differentiation therapy or the eradication of leukemia-initiating cells [3].

Evaluating Rational Combination Strategies with Venetoclax or Other Targeted Agents

Emilumenib's demonstrated synergistic lethality with the BCL-2 inhibitor venetoclax in vitro and in vivo positions it as a key reagent for investigating combination approaches to enhance apoptosis and overcome resistance in MLL1-r and NPM1c AML. Its defined mechanism of altering antiapoptotic regulator expression provides a rational basis for co-treatment studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Emilumenib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.